molecular formula C11H18ClN7O B1214207 5-(N-Methyl-N-isobutyl)amiloride CAS No. 96861-65-3

5-(N-Methyl-N-isobutyl)amiloride

Cat. No. B1214207
CAS RN: 96861-65-3
M. Wt: 299.76 g/mol
InChI Key: RVIUMPLAOXSSGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MIA derivatives and their incorporation into complex molecular frameworks has been a significant focus of research. Studies have detailed the synthesis processes, including the use of novel unnatural amino acids and the application of solid-phase peptide synthesis techniques. For example, research on incorporating 5-amino-3-methyl-isoxazole-4-carboxylic acid, a compound related to MIA, into peptide chains highlights the innovative approaches to synthesizing MIA derivatives for peptidomimetics and therapeutic agents (Bąchor et al., 2022).

Molecular Structure Analysis

Molecular structure analyses of MIA and its analogs focus on understanding the compound's interaction with various cellular components. For instance, high affinity binding studies of MIA to specific cellular sites, such as the Na+/H+ exchanger, have elucidated the structural requirements for its inhibitory action. These studies demonstrate the compound's specificity and high affinity for certain cellular targets, shedding light on the structural basis of its biological activity (Desir et al., 1991).

Chemical Reactions and Properties

Research on MIA has explored its chemical reactions, particularly focusing on its inhibitory effects on enzymes and transport systems. For example, MIA analogs have been studied for their ability to inhibit monoamine oxidase, highlighting the compound's potential utility in modulating enzymatic activity through chemical interactions (Palatý & Cragoe, 1989). Additionally, the chemical properties of MIA, such as its protonophoric activity and effects on protein phosphorylation, have been investigated to understand its broader biochemical implications (Davies & Solioz, 1992).

Physical Properties Analysis

The physical properties of MIA, including its binding characteristics and interaction with membrane vesicles, have been a subject of study. Investigations into the compound's binding to renal microvillus membrane vesicles offer insights into its physical interaction with cellular components and its specificity towards the Na+/H+ exchanger. These studies reveal the nuances of MIA's physical properties and their relevance to its biological effects (Desir et al., 1991).

Scientific Research Applications

Inhibition of Chemosensory Transduction

5-(N-Methyl-N-isobutyl)amiloride (MIA) has been found to inhibit odorant-evoked activity in lobster olfactory receptor neurons. This inhibition suggests that MIA and similar derivatives can serve as probes for studying mechanisms of chemosensory transduction in systems where transient receptor potential (TRP) channels are involved (Bobkov & Ache, 2006).

Blockage of Insect Odorant Receptors

MIA effectively blocks ion current through insect odorant receptors (ORs), demonstrating its potential as a general blocker for various receptor combinations in insects. This finding provides a pathway to further explore the mechanisms of chemosensory transduction in insects (Röllecke et al., 2013).

Anti-Human Immunodeficiency Virus (HIV) Potential

Research indicates that MIA, along with other amiloride analogues, can inhibit HIV-1 replication in human blood monocyte-derived macrophages. This discovery hints at the possibility of using amiloride analogues as lead compounds for new anti-HIV drugs (Ewart et al., 2004).

Modulation of Cerebral Hemodynamics

MIA has been studied for its effects on cerebral blood flow (CBF) and intracranial pressure (ICP) in rats, particularly in conditions involving hyperammonemia and lipopolysaccharide (LPS). The results indicate its involvement in modulating CBF and ICP, which could have implications for understanding brain pathologies (Pedersen et al., 2007).

Activation of NADPH Oxidase and Induction of NETotic Cell Death

A study demonstrates that MIA can trigger neutrophil extracellular traps (NETs) formation independent of infectious stimuli. This finding provides insight into the mechanisms of infection-independent NET generation and highlights MIA's role in modulating intracellular calcium balance (Inoue et al., 2021).

Inhibition of Coxsackievirus B3 RNA Replication

MIA has been identified as an inhibitor of Coxsackievirus B3 RNA replication. This discovery contributes to understanding the antiviral activities of amiloride derivatives and their potential in therapeutic applications (Harrison et al., 2007).

Impact on Cellular Uptake and Localization

MIA, as an inhibitor of specific cellular pathways, has been utilized to understand the uptake and localization of nanoparticles in cells. This research has broader implications for understanding drug delivery and cellular interactions with foreign substances (Wu et al., 2019).

Modulation of Inflammatory Response in Endothelial Cells

MIA has shown to inhibit chemokine production and NF-kappaB activation in immunostimulated endothelial cells. This finding suggests its potential role in regulating inflammatory responses in endothelial cells, which could have therapeutic implications (Nemeth et al., 2002).

Impact on Na+-H+ Exchange Activity in Taste Receptor Cells

MIA has been implicated in modulating the Na+/H+ exchanger activity in taste receptor cells. This research provides a deeper understanding of the molecular mechanisms underlying taste transduction (Vinnikova et al., 2004).

Safety And Hazards


  • Safety Precautions : Handle MIA with care, following standard laboratory safety protocols.

  • Hazard Statements : MIA poses minimal hazards, indicated by the GHS07 signal word “Warning.”

  • Potential Applications : MIA’s antitumor properties warrant further investigation.


Future Directions


  • Biological Studies : Explore MIA’s effects on cellular processes, including acidosis response and potential neuroprotective properties.

  • Synthetic Routes : Investigate efficient synthetic routes for MIA.

  • Clinical Applications : Assess MIA’s therapeutic potential, especially in cancer research.


Remember that this analysis is based on available information, and further research may reveal additional insights into MIA’s properties and applications12.


properties

IUPAC Name

3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(2-methylpropyl)amino]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN7O/c1-5(2)4-19(3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIUMPLAOXSSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50242594
Record name 5-(N-Methyl-N-isobutyl)amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(N-Methyl-N-isobutyl)amiloride

CAS RN

96861-65-3
Record name 5-(N-Methyl-N-isobutyl)amiloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096861653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(N-Methyl-N-isobutyl)amiloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50242594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(N-Methyl-N-isobutyl)Ã?amiloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
407
Citations
PD Prasad, FH Leibach, VB Mahesh… - Journal of Biological …, 1992 - Elsevier
The interaction of 5-(N-methyl-N-isobutyl)amiloride (MIBA) with brush-border membrane vesicles isolated from normal human term placentas was investigated using two parameters: …
Number of citations: 40 www.sciencedirect.com
Z Talor, SC Ng, EJ Cragoe, JAL Arruda - Life sciences, 1989 - Elsevier
We measured the binding of [ 3 H]-5-(N-methyl-N-isobutyl) amiloride (MIA) to purified rabbit renal brush border membranes. MIA binding was protein, temperature and time dependent …
Number of citations: 30 www.sciencedirect.com
BJ Barkla, JHM Charuk, EJ Cragoe Jr… - Plant …, 1990 - academic.oup.com
The effects of 5-(N-methyl-N-isobutyl)-amiloride (MIA), an amiloride analog, was tested on the Na + /H + antiport activity of intact vacuoles and tonoplast vesicles isolated from sugar …
Number of citations: 39 academic.oup.com
HK Saini, V Elimban, AT Ozcelikay… - Canadian journal of …, 2007 - cdnsciencepub.com
Although Na + –H + exchange (NHE) inhibitors such as methyl-N-isobutyl amiloride (MIA) are known to depress the cardiac function, the mechanisms of their negative inotropic effect …
Number of citations: 7 cdnsciencepub.com
Y Murata, K Harada, F Nakajima, J Maruo… - The Japanese Journal …, 1995 - jstage.jst.go.jp
The effects of amiloride and its analogues (3', 4'-dichlorobenzamil (DCB), 2', 4'-dimethylbenzamil (DMB), 5-(N-ethyl-N-isopropyl) amiloride(EIPA) and 5-(N-methyl-N-isobutyl) amiloride(…
Number of citations: 34 www.jstage.jst.go.jp
RC Cohn, L Rudzienski, RW Putnam - Chemotherapy, 1992 - karger.com
The effects of specific amiloride analogs on Na+ channel and Na+/H+ antiport function in eukaryotic cells have been well studied, but the effect of these agents on Pseudomonas is …
Number of citations: 13 karger.com
D Rosskopf, C Barth, W Siffert - Biochemical and biophysical research …, 1991 - Elsevier
We used the radiolabelled inhibitor of Na + /H + exchange 5-(N-methyl-N-[ 3 H]isobutyl)amiloride ([ 3 H]-MIA) for assessment of the amount of Na + /H + exchanger in intact human blood …
Number of citations: 7 www.sciencedirect.com
GN Pierce, WC Cole, K Liu, H Massaeli… - … of Pharmacology and …, 1993 - ASPET
Amiloride and its derivatives (benzamil, dichlorobenzamil, 5-(N,N-dimethyl)-amiloride, 5-(N-ethyl-N-isopropyl)-amiloride, (N,N-hexamethylene)- amiloride and 5-(N-methyl-N-isobutyl)-…
Number of citations: 83 jpet.aspetjournals.org
TD Leng, HF Si, J Li, T Yang, M Zhu… - CNS neuroscience & …, 2016 - Wiley Online Library
Background ASIC 1a, the predominant acid‐sensing ion channels ( ASIC s), is implicated in neurological disorders including stroke, traumatic spinal cord injury, and ALS . Potent ASIC …
Number of citations: 43 onlinelibrary.wiley.com
K Röllecke, M Werner, PM Ziemba… - Chemical …, 2013 - academic.oup.com
Heteromeric insect odorant receptors (ORs) form ligand-activated nonselective cation channels in recombinant expression systems. We performed a pharmacological characterization …
Number of citations: 15 academic.oup.com

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